(4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
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Overview
Description
(4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methanone moiety linked to a methyl-pyrrolidinylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.
Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group using nucleophilic aromatic substitution reactions.
Attachment of Methanone Moiety: The methanone group is introduced through acylation reactions.
Formation of Pyrrolidinylsulfonylphenyl Group: The final step involves the formation of the pyrrolidinylsulfonylphenyl group through sulfonation and subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound might bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Chlorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- (4-(2-Bromophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Uniqueness
The uniqueness of (4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, for example, can affect the compound’s lipophilicity and metabolic stability.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c1-17-8-9-18(16-21(17)30(28,29)26-10-4-5-11-26)22(27)25-14-12-24(13-15-25)20-7-3-2-6-19(20)23/h2-3,6-9,16H,4-5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCBTIIRYRXEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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